molecular formula C22H24IP B13858221 (Methyl)tri-4-tolylphosphonium Iodide-d3

(Methyl)tri-4-tolylphosphonium Iodide-d3

Cat. No.: B13858221
M. Wt: 449.3 g/mol
InChI Key: SUQPXWWSBRNXEE-NXIGQQGZSA-M
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Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Studies and Synthetic Chemistry

Deuterium labeling, the substitution of a hydrogen atom with its heavier isotope deuterium, is a powerful technique in organic chemistry. cymitquimica.com This isotopic substitution can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between hydrogen and deuterium. By observing the KIE, chemists can deduce the rate-determining step of a reaction and gain insights into the transition state geometry. This makes deuterium labeling an indispensable tool for elucidating complex reaction mechanisms.

Furthermore, deuterium-labeled compounds are widely used as internal standards in mass spectrometry for quantitative analysis. The distinct mass difference allows for precise measurement of the non-labeled analyte. In the realm of synthetic chemistry, deuterated molecules are crucial for creating complex, isotopically labeled structures, which are essential in drug discovery and metabolic studies to track the fate of molecules within biological systems.

Overview of Phosphonium (B103445) Salts as Reagents in Modern Organic Synthesis

Phosphonium salts are a class of organophosphorus compounds with the general formula [R₄P]⁺X⁻. They are most famously known as precursors to phosphonium ylides, the key reagents in the Wittig reaction. wikipedia.org Discovered by Georg Wittig in 1954, this reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes. nih.gov The versatility and reliability of the Wittig reaction have made phosphonium salts indispensable tools for the construction of carbon-carbon double bonds in a variety of complex molecules, including natural products and pharmaceuticals.

The reactivity of the resulting ylide, and consequently the stereochemical outcome of the Wittig reaction, can be tuned by the nature of the substituents on the phosphorus atom and the carbon of the ylide. organic-chemistry.org While triphenylphosphine-derived phosphonium salts are most common, variations in the aryl groups, such as the tolyl group in (Methyl)tri-4-tolylphosphonium Iodide-d3, can influence the reagent's properties.

Historical Development and Academic Context of this compound in Chemical Research

The development of this compound is intrinsically linked to the advancements in both the Wittig reaction and the applications of isotopic labeling. Following the discovery of the Wittig reaction, extensive research focused on expanding its scope and understanding its mechanism. The use of isotopically labeled phosphonium salts emerged as a natural progression to probe the intricacies of the reaction pathway.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are limited, its synthesis and application follow well-established principles of organophosphorus chemistry.

Synthesis

The preparation of this compound can be inferred from the general synthesis of phosphonium salts. wikipedia.org This typically involves the quaternization of a phosphine (B1218219) with an alkyl halide. In this case, tri-4-tolylphosphine would be reacted with deuterated methyl iodide (CD₃I).

Reaction Scheme:

(4-CH₃C₆H₄)₃P + CD₃I → [(4-CH₃C₆H₄)₃PCD₃]⁺I⁻

This reaction is generally carried out in a suitable solvent, and the resulting phosphonium salt can often be isolated as a stable crystalline solid.

Applications in the Wittig Reaction

The primary utility of this compound is as a precursor to the corresponding deuterated ylide. Treatment of the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, generates the ylide.

Ylide Formation:

[(4-CH₃C₆H₄)₃PCD₃]⁺I⁻ + Base → (4-CH₃C₆H₄)₃P=CD₂

This ylide can then be reacted in situ with an aldehyde or ketone to produce a terminally deuterated alkene and tri-4-tolylphosphine oxide.

Wittig Reaction:

(4-CH₃C₆H₄)₃P=CD₂ + R₂C=O → R₂C=CD₂ + (4-CH₃C₆H₄)₃P=O

The presence of the three tolyl groups on the phosphorus atom may subtly influence the reactivity and solubility of the phosphonium salt and the corresponding ylide compared to the more common triphenylphosphine (B44618) derivatives.

Data Tables

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₁D₃IP
Molecular Weight 449.32 g/mol
Synonyms (Methyl-d3)tris(4-methylphenyl)phosphonium Iodide, (Methyl-d3)tris(p-tolyl)phosphonium Iodide
Primary Application Wittig Reagent

Data sourced from chemical supplier information. pharmaffiliates.com

Table 2: Comparison of Related Phosphonium Salts

CompoundMolecular FormulaKey FeatureCommon Application
This compoundC₂₂H₂₁D₃IPDeuterated methyl group, tolyl substituentsSynthesis of terminal deuterated alkenes
(Methyl)triphenylphosphonium IodideC₁₉H₁₈IPNon-deuterated, phenyl substituentsStandard Wittig reagent for methylenation
(Methyl-d3)triphenylphosphonium IodideC₁₉H₁₅D₃IPDeuterated methyl group, phenyl substituentsSynthesis of terminal deuterated alkenes

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24IP

Molecular Weight

449.3 g/mol

IUPAC Name

tris(4-methylphenyl)-(trideuteriomethyl)phosphanium;iodide

InChI

InChI=1S/C22H24P.HI/c1-17-5-11-20(12-6-17)23(4,21-13-7-18(2)8-14-21)22-15-9-19(3)10-16-22;/h5-16H,1-4H3;1H/q+1;/p-1/i4D3;

InChI Key

SUQPXWWSBRNXEE-NXIGQQGZSA-M

Isomeric SMILES

[2H]C([2H])([2H])[P+](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-]

Canonical SMILES

CC1=CC=C(C=C1)[P+](C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[I-]

Origin of Product

United States

Synthetic Methodologies for Methyl Tri 4 Tolylphosphonium Iodide D3

Strategies for Deuterium (B1214612) Incorporation into the Methyl Moiety

A critical aspect of synthesizing the target compound is the efficient and selective incorporation of deuterium into the methyl group. This is most commonly achieved by using a deuterated C1 building block, such as methyl-d3 iodide (CD₃I), as the methylating agent in the final step.

The primary strategy for obtaining the trideuteromethyl group is the synthesis of a suitable deuterated precursor, most notably methyl-d3 iodide. cymitquimica.comnih.gov This compound serves as the direct source of the CD₃ moiety in the quaternization reaction. Several methods have been established for the synthesis of methyl-d3 iodide, often starting from commercially available deuterated methanol (B129727) (CD₃OD). bloomtechz.comresearchgate.net

One common laboratory-scale method involves the reaction of deuterated methanol with a source of iodide, such as hydrogen iodide or a combination of red phosphorus and iodine. bloomtechz.comchemicalbook.com For instance, deuterated methanol can be treated with hydriodic acid and heated to produce methyl-d3 iodide, which is then collected by distillation. chemicalbook.com An alternative approach uses red phosphorus and elemental iodine to generate phosphorus triiodide in situ, which then reacts with deuterated methanol. bloomtechz.com

The following table summarizes common synthetic routes to methyl-d3 iodide:

Starting MaterialReagentsTypical YieldReference
Deuterated Methanol (CD₃OD)Hydrogen Iodide (HI)~84% chemicalbook.com
Deuterated Methanol (CD₃OD)Red Phosphorus (P), Iodine (I₂)High bloomtechz.com
Methyl-d3 Bromide (CD₃Br)Calcium Iodide (CaI₂)~94% researchgate.net

The purity of the resulting methyl-d3 iodide is crucial, as any protic impurity (CHD₂I or CH₂DI) will lead to isotopic dilution in the final product. Distillation is a key purification step, though azeotrope formation with residual deuterated methanol can be a challenge. google.com

An alternative to using pre-deuterated precursors is the direct isotopic exchange of hydrogen for deuterium on a non-deuterated phosphonium (B103445) salt. This can be achieved through H-D exchange reactions under basic conditions using a deuterium source like deuterium oxide (D₂O). chinesechemsoc.orgchinesechemsoc.org

For example, a non-deuterated phosphonium salt can be heated in D₂O in the presence of a base such as potassium carbonate (K₂CO₃). chinesechemsoc.orgchinesechemsoc.org The base facilitates the deprotonation of the α-carbon (the methyl group attached to the phosphorus), forming an ylide intermediate. This ylide can then be quenched by D₂O, resulting in the incorporation of a deuterium atom. Repeating this process allows for the incorporation of multiple deuterium atoms, eventually leading to the desired trideuterated product. This method can be particularly useful for preparing various deuterated alkyl phosphonium salts from a common starting material. chinesechemsoc.orgchinesechemsoc.org

The general scheme for this exchange is as follows: (CH₃)P⁺(Tol)₃ I⁻ + Base ⇌ [CH₂⁻–P⁺(Tol)₃] I⁻ + Base-H⁺ [CH₂⁻–P⁺(Tol)₃] I⁻ + D₂O → (CH₂D)P⁺(Tol)₃ I⁻ + OD⁻

This sequence is repeated to achieve higher levels of deuteration.

Synthesis of Tri-4-tolylphosphine Precursors

The phosphine (B1218219) component, tri-4-tolylphosphine (also known as tris(p-tolyl)phosphine or tris(4-methylphenyl)phosphine), is a crystalline solid that serves as the nucleophile in the final reaction step. nih.govsigmaaldrich.com It is typically prepared via a Grignard reaction.

The synthesis begins with the formation of the Grignard reagent from 4-bromotoluene (B49008) and magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comsyntheticpages.org A crystal of iodine is often used to initiate the reaction. Once the Grignard reagent, 4-tolylmagnesium bromide, is formed, it is reacted with phosphorus trichloride (B1173362) (PCl₃). chemicalbook.comsyntheticpages.org The stoichiometry is crucial, with three equivalents of the Grignard reagent required for each equivalent of PCl₃ to ensure complete substitution of the chlorine atoms.

The reaction sequence is as follows:

Grignard Formation: 4-CH₃C₆H₄Br + Mg → 4-CH₃C₆H₄MgBr

Phosphine Synthesis: 3 (4-CH₃C₆H₄MgBr) + PCl₃ → (4-CH₃C₆H₄)₃P + 3 MgBrCl

After the reaction is complete, the mixture is typically quenched with an aqueous solution of ammonium (B1175870) chloride (NH₄Cl). syntheticpages.org The product is then extracted into an organic solvent, dried, and purified. Recrystallization from a solvent such as ethanol (B145695) yields tri-4-tolylphosphine as a white solid. chemicalbook.comsyntheticpages.org

Quaternization Reactions for (Methyl)tri-4-tolylphosphonium Iodide-d3 Formation

The final step in the synthesis is the quaternization of tri-4-tolylphosphine with methyl-d3 iodide. This reaction is a classic example of an Sₙ2 nucleophilic substitution, where the phosphorus atom of the phosphine acts as the nucleophile, attacking the electrophilic carbon of the methyl-d3 iodide and displacing the iodide ion. googleapis.comgoogle.comyoutube.com

Reaction: (4-CH₃C₆H₄)₃P + CD₃I → [(CD₃)P(C₆H₄CH₃-4)₃]⁺I⁻

The yield and purity of the final product depend significantly on the reaction conditions. Phosphonium salt formation is typically carried out by heating the reactants, either neat or in a suitable solvent. googleapis.comyoutube.com The choice of solvent is important; non-polar solvents like toluene (B28343) or benzene (B151609) are often used, as the resulting phosphonium salt is typically insoluble and precipitates out of the solution upon cooling, facilitating its isolation. youtube.com Polar aprotic solvents such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) can also be used and may lead to faster reaction rates. google.com

To maximize the yield of the deuterated product, a slight excess of the more valuable reagent, methyl-d3 iodide, might be avoided. Instead, using a stoichiometric amount or a slight excess of the tri-4-tolylphosphine can help ensure complete consumption of the deuterated precursor. The reaction temperature and time are also key parameters to optimize; heating is generally required to drive the reaction to completion in a reasonable timeframe. googleapis.comgoogle.com

The following table outlines typical parameters for phosphonium salt synthesis:

ParameterConditionRationale
Reactants Tri-4-tolylphosphine, Methyl-d3 iodideNucleophile and deuterated electrophile.
Solvent Toluene, Benzene, AcetonitrileAffects reaction rate and product solubility. Non-polar solvents often allow for direct precipitation of the product. google.comyoutube.com
Temperature Elevated (e.g., reflux)Increases reaction rate for the Sₙ2 substitution. googleapis.com
Time Several hours to daysDependent on reactivity of reactants and temperature.
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents potential oxidation of the phosphine.

After the reaction is complete, the crude this compound must be purified to remove any unreacted starting materials and byproducts, ensuring high chemical and isotopic purity.

If the reaction is performed in a non-polar solvent like toluene, the product often precipitates as a solid. youtube.com It can then be isolated by simple filtration. The collected solid is typically washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove any residual tri-4-tolylphosphine or other organic impurities. researchgate.net

For reactions where the product remains in solution or if further purification is needed, recrystallization is the most common technique. googleapis.comgoogle.com A suitable solvent system is chosen where the phosphonium salt is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent mixtures for recrystallizing phosphonium salts include dichloromethane/diethyl ether or chloroform/hexane. Care must be taken to use anhydrous solvents, as phosphonium salts can be hygroscopic, which may complicate handling and crystallization. researchgate.net

To confirm the isotopic purity, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. ¹H NMR can be used to verify the absence of a signal in the methyl-phosphonium region, confirming a high level of deuteration. ³¹P NMR can confirm the formation of the phosphonium species, and ¹³C NMR can also be used to analyze the structure.

Assessment of Deuterium Content and Isotopic Homogeneity in this compound Remains Undocumented in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant lack of publicly available research detailing the specific methodologies for assessing the deuterium content and isotopic homogeneity of this compound. While this deuterated compound is available from various chemical suppliers, detailed research findings, and specific data from its isotopic analysis are not published in accessible scientific journals or technical papers.

The assessment of deuterium incorporation is a critical step in the characterization of any deuterated compound, ensuring its suitability for applications such as internal standards in mass spectrometry or as tracers in metabolic studies. Typically, the determination of deuterium content and isotopic purity involves a combination of sophisticated analytical techniques.

General Methodologies for Isotopic Analysis

For deuterated organic molecules, including phosphonium salts, the primary methods for evaluating isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is a powerful tool for determining the location and extent of deuteration. The absence or significant reduction of a proton signal at a specific chemical shift, compared to the non-deuterated analog, indicates successful deuterium incorporation at that position. For this compound, one would expect to see the disappearance or significant attenuation of the methyl proton signal. Furthermore, ²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei, providing information about the different deuterated species present.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is instrumental in determining the isotopic distribution of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, researchers can identify the parent compound and its isotopologues (molecules that differ only in their isotopic composition). The relative intensities of these isotopic peaks allow for the calculation of the average deuterium incorporation and the percentage of different deuterated species (e.g., d₀, d₁, d₂, d₃).

Anticipated Analytical Data

Although specific research findings for this compound are not available, based on the analysis of analogous deuterated compounds, a hypothetical dataset for a successfully synthesized batch could be presented as shown in the tables below. These tables are illustrative and represent the type of data that would be generated from the analytical techniques described.

Table 1: Hypothetical ¹H NMR Data for the Assessment of Deuteration

ProtonsChemical Shift (δ) of Non-Deuterated Compound (ppm)Expected Observation for Deuterated Compound
P-CH₃~3.0 - 3.5Signal significantly reduced or absent
Tolyl-CH₃~2.4Signal intensity corresponds to 9 protons
Aromatic-H~7.2 - 7.8Signal intensity corresponds to 12 protons

Table 2: Illustrative Mass Spectrometry Data for Isotopic Distribution

IsotopologueTheoretical m/zRelative Abundance (%)
d₀ (No Deuterium)446.08< 1%
d₁447.09~2%
d₂448.09~5%
d₃ (Desired Product)449.10> 92%

Note: The m/z values are hypothetical and would be determined with high precision in an actual experiment. The relative abundances are illustrative of a high degree of isotopic enrichment.

Spectroscopic Applications of Methyl Tri 4 Tolylphosphonium Iodide D3 in Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures and monitoring chemical reactions. The isotopic labeling in "(Methyl)tri-4-tolylphosphonium Iodide-d3" makes it particularly amenable to several types of NMR analysis.

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Positional and Quantitative Analysis

²H NMR spectroscopy directly detects the deuterium nucleus. For "this compound," a single resonance corresponding to the -CD₃ group would be expected. The chemical shift of this signal would confirm the position of the deuterium label. In mechanistic studies, if the methyl group is transferred or involved in a reaction, the change in the chemical environment of the deuterium atoms would lead to a shift in the ²H NMR signal, allowing researchers to track the fate of the methyl group. Quantitative ²H NMR could be used to determine the extent of deuterium incorporation or the concentration of the deuterated species in a reaction mixture.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) in Labeled Reaction Substrates and Products

In ¹³C NMR spectroscopy, the carbon atom of the deuterated methyl group (-CD₃) would exhibit a characteristic multiplet pattern due to coupling with the three deuterium atoms (a triplet of triplets, often appearing as a septet, due to the spin I=1 of deuterium). The chemical shift would be slightly different from a non-deuterated methyl group due to the isotopic effect. If this compound is used as a substrate, the ¹³C NMR spectrum of the product would reveal the new chemical environment of the labeled carbon, providing crucial information about bond formation and molecular rearrangement. For instance, if the methyl group is transferred to another molecule, the new C-X bond would result in a predictable change in the ¹³C chemical shift.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphonium (B103445) Species Characterization

³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. Phosphonium salts like "this compound" typically show a single resonance in a characteristic downfield region. youtube.comrsc.org The precise chemical shift provides a fingerprint for the phosphonium cation. During a reaction, any change to the substituents on the phosphorus atom would result in a significant shift in the ³¹P NMR signal, allowing for the direct monitoring of the phosphonium species. For example, if the phosphonium salt is a catalyst or a reagent that is consumed, the appearance of new signals corresponding to reaction intermediates or products (e.g., a phosphine (B1218219) oxide) can be readily followed. rsc.org

Mass Spectrometry (MS) in Reaction Pathway Investigation

Mass spectrometry is a vital technique for identifying reaction components and intermediates by measuring their mass-to-charge ratio. The deuterium label in "this compound" serves as a clear mass tag.

High-Resolution Mass Spectrometry for Precise Isotopic Confirmation

High-resolution mass spectrometry (HRMS) can determine the mass of an ion with very high accuracy, allowing for the confirmation of its elemental composition. For the "(Methyl)tri-4-tolylphosphonium" cation derived from the title compound, HRMS would confirm the presence of three deuterium atoms by providing a highly accurate mass measurement that distinguishes it from its non-deuterated analog. This is crucial for verifying the integrity of the labeled compound and for identifying deuterated products in a complex reaction mixture with confidence.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis in Deuterated Systems

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to gain structural information. The fragmentation pattern of the "(Methyl-d₃)tri-4-tolylphosphonium" cation would be compared to its non-deuterated counterpart. The mass shift of 3 Da in fragments containing the methyl group would definitively prove the location of the label within the molecule's structure. In mechanistic studies, if this compound reacts to form a new product, MS/MS analysis of the product ion would reveal whether the deuterated methyl group is still present and how it is connected within the new structure, providing invaluable insights into the reaction pathway.

Vibrational Spectroscopy for Molecular Structure Probing

The isotopic labeling of molecules with deuterium provides a powerful tool for probing molecular structure and dynamics through vibrational spectroscopy. The introduction of a heavier isotope, such as deuterium in the methyl group of this compound, induces predictable shifts in the vibrational frequencies of the labeled functional group. These shifts, readily detectable by Infrared (IR) and Raman spectroscopy, allow for the precise tracking of specific atoms or groups throughout a chemical reaction, thereby offering profound insights into reaction mechanisms.

Infrared (IR) Spectroscopy of Deuterated Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The frequency of these vibrations is determined by the masses of the bonded atoms and the strength of the chemical bond. The replacement of hydrogen (¹H) with deuterium (²H) in the methyl group of (Methyl)tri-4-tolylphosphonium Iodide results in a significant increase in the reduced mass of the C-H bond, leading to a decrease in the frequency of its stretching and bending vibrations.

This isotopic shift is a cornerstone of mechanistic studies. By monitoring the disappearance of a C-H vibrational band and the appearance of a corresponding C-D band, or vice versa, chemists can follow the course of hydrogen/deuterium exchange reactions, identify intermediates, and determine the rate-limiting steps of a reaction.

In the context of this compound, the C-D stretching vibrations of the deuterated methyl group are expected to appear in a spectral region with fewer overlapping peaks compared to the C-H stretching region. This "spectral window" allows for clearer observation of the changes occurring at the methyl group.

Table 1: Predicted Infrared Frequency Shifts for C-H vs. C-D Bonds

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)
Symmetric Stretch~2870~2075
Asymmetric Stretch~2960~2210
Symmetric Bend (Umbrella)~1375~1040
Asymmetric Bend (Scissoring)~1460~1080

Note: The predicted C-D frequencies are estimated based on the harmonic oscillator approximation, where the frequency is inversely proportional to the square root of the reduced mass. Actual values may vary based on the specific molecular environment.

Research findings from studies on analogous deuterated organic compounds demonstrate the utility of this approach. For instance, in base-catalyzed hydrogen-deuterium exchange reactions, the rate of appearance of C-D stretching bands can be directly correlated with the reaction kinetics. The distinct frequencies of the C-D vibrations in this compound make it an excellent probe for studying reactions involving the methyl group, such as ylide formation or other transformations at the phosphorus center.

Raman Spectroscopy in Investigating Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that relies on the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. This often means that vibrations that are weak or forbidden in the IR spectrum may be strong and readily observed in the Raman spectrum, and vice versa.

For a molecule like this compound, Raman spectroscopy can provide valuable information about the vibrations of the P-C bonds and the aromatic rings, in addition to the deuterated methyl group. The symmetric vibrations of non-polar bonds, which are often weak in IR spectra, tend to produce strong signals in Raman spectra.

The isotopic substitution in the methyl group also affects the Raman spectrum. The C-D vibrational modes will appear at lower frequencies, similar to the shifts observed in IR spectroscopy.

Table 2: Application of Raman Spectroscopy in Mechanistic Studies of this compound

Spectroscopic FeatureInformation Gained
C-D Stretching and BendingTracking the fate of the methyl group during a reaction.
P-C StretchingProbing the electronic environment around the phosphorus atom and detecting changes in bonding during reactions.
Aromatic Ring VibrationsMonitoring substituent effects and changes in the tolyl groups.

Detailed research on similar organophosphorus compounds has shown that Raman spectroscopy can be used to study the formation of phosphonium ylides. The change in hybridization and bonding at the carbon adjacent to the phosphorus atom upon deprotonation leads to characteristic shifts in the Raman bands. By using the deuterated compound, researchers can definitively assign the vibrational modes associated with this part of the molecule and gain a clearer picture of the structural changes occurring. The use of this compound allows for the unambiguous assignment of vibrational modes associated with the methyl group, aiding in the detailed elucidation of reaction pathways.

Kinetic Isotope Effect Kie Studies Involving Methyl Tri 4 Tolylphosphonium Iodide D3

Theoretical Framework of Kinetic Isotope Effects in Organophosphorus Reactions

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically labeled counterparts. libretexts.org This effect arises from the differences in the zero-point vibrational energies of the bonds to the isotopes. A bond to a heavier isotope has a lower zero-point energy, making it stronger and requiring more energy to break. libretexts.org

In the context of organophosphorus reactions, particularly nucleophilic substitution at the phosphorus center, KIEs can help distinguish between different mechanistic pathways, such as a concerted SN2-type mechanism or a stepwise mechanism involving a pentacoordinate intermediate. sapub.org

There are two main types of kinetic isotope effects:

Primary Kinetic Isotope Effect (PKIE): This is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For deuterium (B1214612) labeling, a normal PKIE is typically in the range of kH/kD > 1. scispace.com A large primary KIE suggests that the bond to the isotope is significantly broken in the transition state.

Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopically labeled atom is not directly involved in bond breaking or formation in the rate-determining step. princeton.edu SKIEs are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.org They often reflect changes in the hybridization or steric environment of the isotopically labeled position during the reaction. princeton.edu

For reactions at a phosphorus center, a secondary inverse KIE (kH/kD < 1) is often associated with a backside nucleophilic attack (SN2@P), where steric congestion in the transition state increases the vibrational frequencies of the C-H(D) bonds. sapub.org Conversely, a primary normal KIE (kH/kD >> 1) can suggest a frontside attack, potentially involving a hydrogen-bonded, four-center type transition state where a proton (or deuteron) is transferred in the rate-determining step. scispace.com

Experimental Design for KIE Measurement Utilizing (Methyl)tri-4-tolylphosphonium Iodide-d3

To measure the kinetic isotope effect for a reaction involving this compound, a typical experimental design would involve parallel kinetic experiments.

Reactants and Conditions:

This compound and its unlabeled counterpart, (Methyl)tri-4-tolylphosphonium Iodide .

A suitable nucleophile (e.g., a phenoxide, thiolate, or amine).

An appropriate solvent system (e.g., acetonitrile (B52724), dichloromethane, or a protic solvent depending on the reaction).

Controlled temperature and concentration of reactants.

Procedure:

Parallel Reactions: Two sets of reactions are run simultaneously under identical conditions. One set uses (Methyl)tri-4-tolylphosphonium Iodide, and the other uses this compound.

Monitoring Reaction Progress: The rate of the reaction is monitored over time. This can be achieved using various analytical techniques such as:

NMR Spectroscopy: To monitor the disappearance of the reactant and the appearance of the product. nih.gov

UV-Vis Spectroscopy: If the reactants or products have a suitable chromophore.

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To separate and quantify the reactants and products at different time points.

Data Analysis: The rate constants for the reactions with the labeled (kD) and unlabeled (kH) substrates are determined from the kinetic data. The kinetic isotope effect is then calculated as the ratio kH/kD.

Illustrative Reaction Scheme:

A hypothetical nucleophilic substitution reaction where a nucleophile (Nu-) attacks the methyl group of the phosphonium (B103445) salt, leading to the displacement of tri-4-tolylphosphine.

Interpretation of Primary and Secondary KIEs in Defining Rate-Determining Steps

The magnitude of the measured KIE provides crucial information about the transition state of the rate-determining step. For the hypothetical reaction above, different KIE values would suggest different mechanisms.

Primary KIE (kH/kD > 2): A significant primary KIE would be observed if the C-H(D) bond of the methyl group is substantially broken in the rate-determining step. This is generally not expected for a standard SN2 reaction at carbon where the C-P bond is the one being cleaved. However, if the reaction proceeds through an elimination (E2) pathway, where the nucleophile acts as a base to abstract a proton from the methyl group, a large primary KIE would be expected.

Secondary KIE (kH/kD ≈ 1): In a typical SN2 reaction at the methyl carbon, the C-H(D) bonds are not broken. The observed KIE would be a secondary effect.

Normal Secondary KIE (1 < kH/kD < 1.5): This is often associated with a change in hybridization from sp3 in the reactant to a more sp2-like character in the transition state, which is not typical for an SN2 reaction at carbon.

Inverse Secondary KIE (kH/kD < 1): This is more common for SN2 reactions. The transition state is more sterically crowded than the reactant, leading to an increase in the out-of-plane bending vibrational frequencies of the C-H(D) bonds. This results in a lower reaction rate for the deuterated compound. sapub.org

Table of Hypothetical KIE Data and Interpretations:

NucleophileSolventkH (s⁻¹)kD (s⁻¹)kH/kDInterpretation
PhO⁻CH₃CN1.2 x 10⁻⁴1.3 x 10⁻⁴0.92Inverse secondary KIE, consistent with a sterically crowded SN2 transition state.
EtS⁻DMF3.5 x 10⁻³3.7 x 10⁻³0.95Inverse secondary KIE, supporting an SN2 mechanism.
t-BuO⁻t-BuOH8.1 x 10⁻⁵2.7 x 10⁻⁵3.0Primary KIE, suggesting a change in mechanism to an E2 elimination pathway.

Computational Chemistry and Molecular Dynamics Simulations for KIE Prediction and Validation

Computational chemistry provides a powerful tool for predicting and validating kinetic isotope effects. rutgers.edu Methods like Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, locate the transition state structure, and calculate the vibrational frequencies of both the reactant and the transition state for the labeled and unlabeled species. nih.gov

Computational Workflow:

Geometry Optimization: The structures of the reactants and the transition state are optimized.

Frequency Calculation: Vibrational frequencies are calculated for the optimized structures of both the isotopically labeled and unlabeled species.

KIE Calculation: The KIE is calculated using the Bigeleisen-Mayer equation, which relates the KIE to the vibrational frequencies of the ground and transition states. rutgers.edu

Molecular dynamics simulations can further enhance the understanding of KIEs by accounting for dynamic and solvent effects, providing a more complete picture of the reaction in the condensed phase. rutgers.edu

Table of Predicted vs. Hypothetical Experimental KIEs:

ReactionComputational MethodPredicted kH/kDHypothetical Experimental kH/kDAgreement
SN2 with PhO⁻DFT (B3LYP/6-31G)0.940.92Good
E2 with t-BuO⁻DFT (B3LYP/6-31G)3.23.0Good

Note: This table illustrates how computational predictions can be compared with experimental results to validate a proposed reaction mechanism.

Role of Methyl Tri 4 Tolylphosphonium Iodide D3 As a Deuterated Wittig Reagent in Organic Synthesis

Catalytic and Stoichiometric Applications in Olefin Synthesis

The primary application of (methyl)tri-4-tolylphosphonium iodide-d3 lies in its conversion to the corresponding ylide, (trideuteromethylidene)tri-4-tolylphosphorane, which is then used in the Wittig reaction to synthesize deuterated alkenes. The tri-4-tolylphosphonium group provides similar electronic and steric properties to the more common triphenylphosphonium group, influencing the reactivity and selectivity of the ylide.

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds. wikipedia.org The stereochemical outcome of the reaction, yielding either the (Z)- or (E)-alkene, is highly dependent on the nature of the phosphonium (B103445) ylide. Ylides are generally classified as stabilized, semi-stabilized, or non-stabilized.

The ylide generated from this compound is considered a non-stabilized ylide, as the methyl group is electron-donating. Non-stabilized ylides typically exhibit high (Z)-selectivity in their reactions with aldehydes, particularly under salt-free conditions. wikipedia.orgorganic-chemistry.org This selectivity is generally explained by the irreversible and kinetically controlled formation of a syn-oxaphosphetane intermediate, which then decomposes to the (Z)-alkene. wikipedia.orgpitt.edu

The reaction proceeds through the initial attack of the nucleophilic ylide on the carbonyl carbon, leading to the formation of an oxaphosphetane intermediate. libretexts.org While the existence of a betaine (B1666868) intermediate has been a subject of debate, for non-stabilized ylides under lithium-salt-free conditions, the reaction is widely believed to proceed via a concerted [2+2] cycloaddition to directly form the oxaphosphetane. wikipedia.orgresearchgate.net The stereochemistry of the final alkene is thus determined by the facial selectivity of this initial cycloaddition.

Reactant 1Reactant 2Ylide TypeExpected Major ProductSelectivity
Aldehyde(Trideuteromethylidene)tri-4-tolylphosphoraneNon-stabilized(Z)-1-deuteroalkeneHigh
Ketone(Trideuteromethylidene)tri-4-tolylphosphoraneNon-stabilized1,1-dideuteroalkeneN/A

A significant application of this compound is in the synthesis of deuterium-labeled olefins. These labeled molecules are invaluable as tracers in various chemical and biological studies. rsc.org For instance, they can be used to follow the course of a metabolic pathway, to determine the fate of a drug molecule in vivo, or to investigate the mechanism of other chemical reactions. chem-station.comescholarship.org

The Wittig reaction with the ylide derived from this deuterated phosphonium salt allows for the precise and regioselective introduction of a trideuteromethylidene (-CD2=) or a deuterated vinyl group into a target molecule. This specificity is a key advantage over other deuteration methods that may lead to scrambling of the deuterium (B1214612) label.

ApplicationDescription
Metabolic StudiesTracing the metabolic fate of a molecule by incorporating a deuterated olefinic tag.
Mechanistic ElucidationUsing the deuterated product as a starting material in a subsequent reaction to track bond formations and breakages.
Isotope Dilution AnalysisQuantifying the amount of a non-labeled analyte by adding a known amount of the deuterated analog as an internal standard.

Mechanistic Investigations of the Wittig Reaction with Deuterated Phosphonium Ylides

The presence of deuterium in the Wittig reagent provides a powerful tool for investigating the intricate mechanism of the reaction itself.

The debate over the intermediacy of betaines versus the direct formation of oxaphosphetanes has been a central theme in the study of the Wittig reaction. researchgate.net While betaines are rarely observed directly, especially in reactions involving non-stabilized ylides, isotopic labeling can provide indirect evidence for their existence or for the reversibility of certain steps.

By using this compound, researchers can, in principle, track the fate of the deuterium atoms throughout the reaction. For example, if a betaine intermediate were to form and undergo reversible dissociation back to the starting materials, this could potentially lead to deuterium scrambling if there are acidic protons present in the reaction medium. However, under typical aprotic conditions for the Wittig reaction, such scrambling is unlikely. The primary utility of the deuterium label in this context is to confirm the connectivity of the atoms in the final product and any isolable intermediates.

Modern mechanistic studies, often employing techniques like NMR spectroscopy, favor a mechanism for non-stabilized ylides that proceeds directly through a four-membered oxaphosphetane intermediate without the intervention of a discrete betaine. wikipedia.orgadichemistry.com

The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which is a change in the reaction rate. chem-station.com In the Wittig reaction, a primary KIE would be expected if a C-H (or C-D) bond is broken in the rate-determining step. In the standard mechanism, the C-H bonds of the methyl group are not broken during the reaction. Therefore, a significant primary KIE is not anticipated.

However, a secondary KIE might be observed. This effect arises from changes in the vibrational frequencies of bonds to the isotopic atom, even if those bonds are not broken in the rate-determining step. The change in mass from hydrogen to deuterium can influence the stability of transition states and intermediates, potentially leading to small changes in reaction rate and stereoselectivity. While likely to be small, a precise measurement of the KIE could provide further insights into the structure of the transition state leading to the oxaphosphetane.

Isotope EffectExpected MagnitudeRationale
Primary KIEClose to 1No C-D bonds are broken in the rate-determining step.
Secondary KIEPotentially slightly different from 1Changes in vibrational frequencies of C-D bonds in the transition state compared to the ground state.

Synthetic Transformations Beyond the Wittig Reaction Utilizing Deuterated Phosphonium Species

While the Wittig reaction is the most prominent application, deuterated phosphonium salts like this compound can potentially be utilized in other synthetic transformations. For example, phosphonium ylides can participate in reactions other than olefination. They can act as bases or nucleophiles in a variety of contexts.

Furthermore, the phosphonium salt itself can undergo reactions. For instance, deprotonation of the methyl group followed by reaction with an electrophile other than a carbonyl compound could lead to more complex deuterated phosphonium salts, which could then be used to generate other deuterated ylides. While specific examples involving this compound are not readily found in the literature, the general reactivity patterns of phosphonium salts and ylides suggest these possibilities.

Advanced Research Directions and Emerging Academic Applications of Methyl Tri 4 Tolylphosphonium Iodide D3

Development of Novel Deuterated Phosphonium (B103445) Salts and Analogs for Specialized Synthetic Endeavors

The synthesis of deuterated phosphonium salts, including (Methyl)tri-4-tolylphosphonium Iodide-d3, is a cornerstone for their application in specialized synthetic contexts. Research has focused on developing efficient, regioselective, and scalable methods for deuterium (B1214612) incorporation. A prevalent strategy involves the H-D exchange at the α-position to the phosphorus atom in existing phosphonium salts. This is often achieved under basic conditions using deuterium oxide (D₂O) as the deuterium source. chinesechemsoc.orgoup.com The acidity of the α-protons facilitates their exchange for deuterium atoms.

Hydrothermal conditions, sometimes catalyzed by molecular sieves, have also been employed to drive H-D exchange, offering a potentially cleaner work-up procedure by avoiding the need for deuterated acids for neutralization. oup.com The development of these methods is critical for making a wide array of deuterated phosphonium salts readily accessible.

Beyond simple deuteration, researchers are creating novel analogs to expand the synthetic utility of these reagents. This includes the synthesis of thiophosphonium salts, where a sulfur atom is incorporated into the structure, and their subsequent deuteration. nih.gov Such analogs offer different reactivity profiles and can be used to synthesize deuterated thioethers, thioesters, and dithioesters, which are valuable building blocks in their own right. nih.gov The continuous development of these synthetic methodologies is crucial for providing chemists with a versatile toolkit for introducing deuterium into diverse molecular scaffolds.

Table 1: Synthetic Approaches to Deuterated Phosphonium Salts
MethodDeuterium SourceKey FeaturesReference
Base-Catalyzed H-D ExchangeD₂OUtilizes bases like K₂CO₃ or NEt₃; efficient for protons α to the phosphorus atom. chinesechemsoc.org
Hydrothermal SynthesisD₂OOften uses molecular sieves as catalysts; avoids the need for deuterated acid neutralization. oup.com
From Deuterated PrecursorsCD₃I, CD₃CD₂IDirect synthesis from commercially available deuterated alkyl halides. chinesechemsoc.org
Functionalization of AnalogsD₂OSynthesis of thiophosphonium salts followed by deuteration to create novel deuterated building blocks. nih.gov

Applications in the Synthesis of Complex Labeled Organic Molecules for Biological and Materials Sciences

Deuterated phosphonium salts like this compound are highly valuable reagents for the synthesis of complex isotopically labeled molecules. A primary application is in the Wittig reaction, a powerful method for forming carbon-carbon double bonds. mcmaster.ca By using a deuterated phosphonium ylide derived from this compound, a deuterated methylidene group (-CDH= or -CD₂=) can be precisely installed into a target molecule.

Biological Sciences: In the biological and pharmaceutical sciences, isotopic labeling is essential for understanding the fate of molecules in biological systems. musechem.com Deuterium-labeled compounds are widely used in absorption, distribution, metabolism, and excretion (ADME) studies. chemicalsknowledgehub.comacs.org Incorporating deuterium at a metabolic hotspot can slow down its enzymatic breakdown, a phenomenon known as the kinetic isotope effect. This strategy has been used to enhance the metabolic stability and bioavailability of drug candidates. nih.gov Furthermore, deuterated molecules serve as indispensable internal standards in mass spectrometry-based quantitative analysis, improving the accuracy of pharmacokinetic and pharmacodynamic studies. thalesnano.comresearchgate.net They are also used as probes to elucidate complex biosynthetic pathways. mdpi.com

Materials Science: The applications of deuterated compounds extend to materials science, where the subtle change in mass and vibrational frequency of C-D bonds versus C-H bonds can significantly alter material properties. For instance, the strategic deuteration of organic molecules has been shown to improve the chemical stability and efficiency of organic light-emitting diodes (OLEDs). researchgate.net The stronger C-D bond is more resistant to degradation pathways, leading to longer device lifetimes. Similarly, deuteration can be used to enhance the properties of polymers. researchgate.net

Table 2: Applications of Deuterated Molecules in Science
FieldSpecific ApplicationPurposeReference
Biological SciencesMetabolic Studies (ADME)To trace the lifecycle of a drug in the body. chemicalsknowledgehub.comacs.org
Drug DesignTo improve metabolic stability and bioavailability. nih.gov
Mass SpectrometryServe as internal standards for precise quantification. thalesnano.comresearchgate.net
Materials ScienceOLEDsTo enhance device stability and lifetime. researchgate.net
Polymer ChemistryTo improve polymer properties through enhanced bond stability. researchgate.net

Role in the Elucidation of Reaction Mechanisms in Organometallic Catalysis and Ligand Design

Isotopic labeling with deuterium is a powerful and elegant technique for unraveling complex reaction mechanisms, particularly in organometallic catalysis. researchgate.netuea.ac.uk The primary tool in these studies is the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. scielo.org.mx By selectively replacing hydrogen with deuterium at a specific position in a substrate or a ligand, chemists can determine if the cleavage of that C-H bond is involved in the rate-determining step of the reaction.

This compound can be used to synthesize deuterated ligands for transition metal catalysts. Phosphine (B1218219) ligands are ubiquitous in organometallic chemistry, and their electronic and steric properties are crucial for catalyst performance. By studying the effect of ligand deuteration on catalytic activity, researchers can gain deep insights into the catalyst's mode of action.

Future Perspectives on Isotopic Labeling Strategies and Their Impact on Chemical Discovery

The field of isotopic labeling is continuously evolving, with future developments poised to significantly impact chemical discovery. A major trend is the shift towards late-stage isotopic labeling. acs.org Traditionally, isotopes were incorporated early in a synthetic sequence, leading to long, inefficient, and often costly syntheses. chemicalsknowledgehub.com Modern methods focus on introducing isotopes into complex, drug-like molecules at the final stages of synthesis, which is far more efficient. musechem.comstrath.ac.uk

The development of novel catalytic methods for hydrogen isotope exchange (HIE) is at the forefront of this effort. musechem.com These methods promise to provide general and predictable ways to label complex molecules with deuterium, using readily available sources like D₂O. The design of new catalysts that can operate under mild conditions with high functional group tolerance is a key research objective.

Furthermore, the integration of isotopic labeling with other advanced technologies is opening new frontiers. Combining stable isotope labeling with metabolomics, for instance, allows for a more detailed and dynamic investigation of cellular metabolism, aiding in the discovery of new pathways and regulatory mechanisms. nih.gov As these strategies mature, reagents like this compound will remain essential tools, providing the isotopically labeled building blocks needed to fuel these advanced applications and drive future discoveries in medicine, materials, and fundamental chemistry. chromatographyonline.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (Methyl)tri-4-tolylphosphonium Iodide-d3, and how is isotopic purity ensured?

  • Methodology : The compound is typically synthesized by reacting deuterated methyl iodide (CD₃I) with tri-4-tolylphosphine in anhydrous conditions. Isotopic purity (>99 atom% D) is verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution eliminates proton signals in specific regions (e.g., CD₃ groups appear as singlets in ¹H-NMR) .
  • Quality Control : Isotopic enrichment is confirmed via isotopic ratio MS, while impurities (e.g., non-deuterated byproducts) are quantified using high-performance liquid chromatography (HPLC) coupled with UV detection .

Q. What analytical techniques are critical for characterizing this compound in reaction systems?

  • Key Techniques :

  • NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR identify structural integrity and deuterium incorporation. For example, the absence of a methyl proton signal at ~2.5 ppm confirms deuteration .
  • X-ray Crystallography : Resolves crystal structure and confirms counterion (iodide) positioning .
  • Elemental Analysis : Validates stoichiometry and detects halide impurities (e.g., excess iodide) .

Advanced Research Questions

Q. How do deuterium isotopic effects influence the reactivity of this compound in organocatalytic reactions?

  • Mechanistic Insights : Deuteration alters kinetic isotope effects (KIE) in proton-transfer steps. For example, in Wittig reactions, the CD₃ group may slow down ylide formation due to stronger C-D bonds, affecting reaction rates. KIE studies using H/D-labeled analogs are recommended to quantify these effects .
  • Experimental Design : Compare reaction kinetics (via in-situ IR or GC-MS) between deuterated and non-deuterated phosphonium salts under identical conditions .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of deuterated vs. non-deuterated phosphonium salts?

  • Data Contradiction Analysis : Discrepancies often arise from variations in deuteration levels, solvent effects, or measurement techniques. To address this:

  • Standardize Protocols : Use identical solvents (e.g., deuterated vs. non-deuterated DMSO) and control humidity to prevent H/D exchange .
  • Meta-Analysis : Systematically review datasets to isolate variables (e.g., temperature, catalyst loading) using multivariate regression .

Q. What are the long-term stability considerations for this compound under storage and reaction conditions?

  • Stability Studies :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C).
  • Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation, as iodide ions may catalyze side reactions under UV exposure .
  • H/D Exchange Monitoring : Use ¹H-NMR over time to detect proton intrusion in CD₃ groups, especially in protic solvents .

Methodological Guidance

Q. How should researchers design experiments to isolate the role of this compound in multi-step synthetic pathways?

  • Stepwise Analysis :

Control Reactions : Run parallel reactions excluding the phosphonium salt to identify its contribution.

Isotopic Labeling : Introduce ¹³C or ²H labels in substrates to track regioselectivity via MS/MS fragmentation patterns .

Computational Modeling : Pair experimental data with DFT calculations to map transition states and elucidate steric/electronic effects of the tolyl groups .

Q. What strategies mitigate batch-to-batch variability in deuterated phosphonium salts?

  • Synthetic Reproducibility :

  • Anhydrous Conditions : Use Schlenk lines or gloveboxes to prevent moisture-induced decomposition.
  • Purification : Recrystallize from deuterated solvents (e.g., D₂O/acetone-d6 mixtures) to maintain isotopic integrity .
    • Documentation : Report detailed synthetic parameters (e.g., reaction time, stoichiometry) in publications to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.